molecular formula C9H10N4S B13754681 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine CAS No. 1184920-27-1

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine

Cat. No.: B13754681
CAS No.: 1184920-27-1
M. Wt: 206.27 g/mol
InChI Key: QARGDRPWKAEALP-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-1H-imidazol-4-yl)pyrimidine: Lacks the methylthio group.

    2-(methylthio)pyrimidine: Lacks the imidazole ring.

    4-(1H-imidazol-4-yl)-2-(methylthio)pyrimidine: Lacks the methyl group on the imidazole ring.

Uniqueness

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine is unique due to the presence of both the imidazole and pyrimidine rings, as well as the methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1184920-27-1

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

4-(2-methyl-1H-imidazol-5-yl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C9H10N4S/c1-6-11-5-8(12-6)7-3-4-10-9(13-7)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

QARGDRPWKAEALP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C2=NC(=NC=C2)SC

Origin of Product

United States

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